Thiazomycin A
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Overview
Description
Thiazomycin A is a novel thiazolyl peptide antibiotic isolated from the bacterium Amycolatopsis fastidiosa . It is closely related to nocathiacin I and exhibits potent bactericidal activity against Gram-positive pathogens . This compound is particularly notable for its ability to inhibit bacterial growth by selectively inhibiting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazomycin A is typically isolated from the fermentation broth of Amycolatopsis fastidiosa . The initial isolation involves ethyl acetate and acetone extractions followed by successive chromatographic steps on silica gel . The presence of an oxazolidine ring in the amino-sugar moiety of this compound provides opportunities for selective chemical modifications .
Industrial Production Methods: The industrial production of this compound faces challenges due to its low titer in the fermentation broth compared to other thiazolyl peptides . An innovative preferential protonation-based one- and/or two-step chromatographic method has been developed for pilot plant scale purifications of this compound .
Chemical Reactions Analysis
Types of Reactions: Thiazomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of the oxazolidine ring allows for selective chemical modifications that are not feasible with other thiazolyl peptides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from the reactions of this compound include modified thiazolyl peptides with enhanced antibacterial activity and reduced resistance .
Scientific Research Applications
Thiazomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying thiazolyl peptide antibiotics and their chemical modifications . In biology, this compound is used to investigate the mechanisms of protein synthesis inhibition and bacterial resistance . In medicine, it holds potential as a therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus . In industry, this compound is explored for its potential in developing new antibiotics with novel modes of action .
Mechanism of Action
Thiazomycin A exerts its antibacterial effects by selectively inhibiting protein synthesis in bacteria . It interacts with the L11 protein and 23S ribosomal RNA of the 50S ribosome, thereby preventing the formation of functional ribosomes and inhibiting bacterial growth . This mechanism of action is distinct from other classes of antibiotics, making this compound a valuable compound in the fight against antibiotic-resistant bacteria .
Comparison with Similar Compounds
Thiazomycin A is closely related to other thiazolyl peptides, such as nocathiacin I and nocathiacin III . it possesses unique structural features, including an oxazolidine ring in the amino-sugar moiety, which allows for selective chemical modifications . This structural uniqueness provides this compound with enhanced antibacterial activity and reduced resistance compared to other thiazolyl peptides .
List of Similar Compounds:- Nocathiacin I
- Nocathiacin III
- Thiomuracin A
- Thiostrepton
- Siomycin A
Properties
Molecular Formula |
C62H60N14O18S5 |
---|---|
Molecular Weight |
1449.6 g/mol |
IUPAC Name |
2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |
InChI Key |
LPGAAUZJQIRAAG-CAYKKMKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
Canonical SMILES |
CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
Synonyms |
thiazomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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